molecular formula C7H8N2O B137892 Isonicotinaldehyde O-methyloxime CAS No. 126527-31-9

Isonicotinaldehyde O-methyloxime

Cat. No. B137892
M. Wt: 136.15 g/mol
InChI Key: CPJAUCNNLLTZAX-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isonicotinaldehyde O-methyloxime (INH-OMe) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. INH-OMe is a derivative of isoniazid, a well-known anti-tuberculosis drug. INH-OMe has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Mechanism Of Action

The exact mechanism of action of Isonicotinaldehyde O-methyloxime is not fully understood. However, studies have suggested that it exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Isonicotinaldehyde O-methyloxime has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of inflammatory enzymes, such as COX-2 and iNOS. The anti-microbial activity of Isonicotinaldehyde O-methyloxime is thought to be due to its ability to inhibit the biosynthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis.

Biochemical And Physiological Effects

Isonicotinaldehyde O-methyloxime has been shown to have a low toxicity profile and is well-tolerated in vivo. It has been found to have a half-life of approximately 2 hours in rats and to be rapidly metabolized into inactive compounds. Isonicotinaldehyde O-methyloxime has been shown to exhibit good bioavailability and to distribute well into various tissues, including the liver and lungs.

Advantages And Limitations For Lab Experiments

Isonicotinaldehyde O-methyloxime has several advantages for lab experiments. It is a relatively simple compound to synthesize and is readily available. It has been shown to exhibit a wide range of biological activities, making it a versatile compound for various in vitro and in vivo studies. However, one limitation of Isonicotinaldehyde O-methyloxime is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the research of Isonicotinaldehyde O-methyloxime. One potential area of research is the development of Isonicotinaldehyde O-methyloxime derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of Isonicotinaldehyde O-methyloxime in more detail. Additionally, further studies are needed to evaluate the efficacy of Isonicotinaldehyde O-methyloxime in animal models of cancer, inflammation, and infection. Finally, the potential use of Isonicotinaldehyde O-methyloxime in combination with other drugs for the treatment of various diseases should be explored.
Conclusion
In conclusion, Isonicotinaldehyde O-methyloxime is a promising compound with potential therapeutic applications in the treatment of cancer, inflammation, and infection. Its synthesis method is relatively simple, and it exhibits a wide range of biological activities. Further research is needed to fully understand its mechanism of action and to evaluate its efficacy in animal models of various diseases. Isonicotinaldehyde O-methyloxime and its derivatives hold great promise for the development of new drugs for the treatment of various diseases.

Synthesis Methods

Isonicotinaldehyde O-methyloxime can be synthesized from isoniazid and hydroxylamine hydrochloride. The reaction involves the conversion of the isoniazid into its corresponding aldehyde, which is then reacted with hydroxylamine hydrochloride to form Isonicotinaldehyde O-methyloxime. The synthesis of Isonicotinaldehyde O-methyloxime has been optimized to obtain high yields and purity.

Scientific Research Applications

Isonicotinaldehyde O-methyloxime has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. Isonicotinaldehyde O-methyloxime has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, Isonicotinaldehyde O-methyloxime has demonstrated anti-microbial activity against various bacterial strains, including Mycobacterium tuberculosis, the causative agent of tuberculosis.

properties

CAS RN

126527-31-9

Product Name

Isonicotinaldehyde O-methyloxime

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

(E)-N-methoxy-1-pyridin-4-ylmethanimine

InChI

InChI=1S/C7H8N2O/c1-10-9-6-7-2-4-8-5-3-7/h2-6H,1H3/b9-6+

InChI Key

CPJAUCNNLLTZAX-RMKNXTFCSA-N

Isomeric SMILES

CO/N=C/C1=CC=NC=C1

SMILES

CON=CC1=CC=NC=C1

Canonical SMILES

CON=CC1=CC=NC=C1

Other CAS RN

57980-42-4

synonyms

4-Pyridinecarboxaldehyde,O-methyloxime,[C(E)]-(9CI)

Origin of Product

United States

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